molecular formula C12H12ClNS B11766235 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole CAS No. 900641-46-5

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole

Cat. No.: B11766235
CAS No.: 900641-46-5
M. Wt: 237.75 g/mol
InChI Key: LGPBFPAIFFOHBF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a 4-ethylphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzaldehyde with thioamide in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-phenylthiazole: Lacks the ethyl group on the phenyl ring.

    2-(4-Ethylphenyl)thiazole: Lacks the chloromethyl group.

    4-Methyl-2-(4-ethylphenyl)thiazole: Substitutes the chloromethyl group with a methyl group.

Uniqueness: 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole is unique due to the presence of both the chloromethyl and 4-ethylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

900641-46-5

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12ClNS/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7H2,1H3

InChI Key

LGPBFPAIFFOHBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl

Origin of Product

United States

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